molecular formula C12H18N2O B3349412 2-[(3-Methoxyphenyl)methyl]piperazine CAS No. 218594-59-3

2-[(3-Methoxyphenyl)methyl]piperazine

Cat. No.: B3349412
CAS No.: 218594-59-3
M. Wt: 206.28 g/mol
InChI Key: DRKUIOHLHFFGOP-UHFFFAOYSA-N
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Description

2-[(3-Methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxyphenyl)methyl]piperazine can be achieved through various methods. One common approach involves the reaction of 3-methoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale batch or continuous processes. These methods may utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Methoxyphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance its binding affinity and selectivity towards certain targets, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)piperazine
  • 1-(3-Methoxyphenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine

Uniqueness

2-[(3-Methoxyphenyl)methyl]piperazine is unique due to the specific positioning of the methoxy group on the phenyl ring, which can affect its chemical reactivity and biological activity. Compared to other methoxy-substituted piperazines, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications .

Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-4-2-3-10(8-12)7-11-9-13-5-6-14-11/h2-4,8,11,13-14H,5-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKUIOHLHFFGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CNCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 100-mL round-bottomed flask was added 3-(3-methoxybenzyl)-2,5-piperazinedione (201 mg, 0.858 mmol), 5 mL of THF and BH3.DMS (0.326 mL, 3.43 mmol, Aldrich, St. Louis, Mo.). The reaction mixture was stirred at 70° C. for 18 h and then diluted with 1N NaOH (12 mL) and extracted with CH2Cl2 (2×50 mL). The organic extracts were washed with saturated aqueous NaCl (5 mL) and dried over Na2SO4. The solution was filtered and concentrated in vacuo to give the crude 2-(3-methoxybenzyl)piperazine (152 mg) as a colorless tar.
Quantity
201 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.326 mL
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Methoxyphenyl)methyl]piperazine
Reactant of Route 2
2-[(3-Methoxyphenyl)methyl]piperazine
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2-[(3-Methoxyphenyl)methyl]piperazine
Reactant of Route 4
2-[(3-Methoxyphenyl)methyl]piperazine
Reactant of Route 5
2-[(3-Methoxyphenyl)methyl]piperazine
Reactant of Route 6
2-[(3-Methoxyphenyl)methyl]piperazine

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